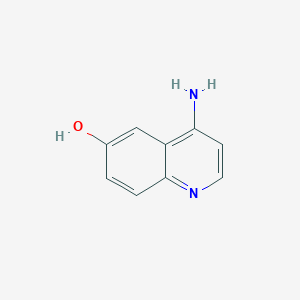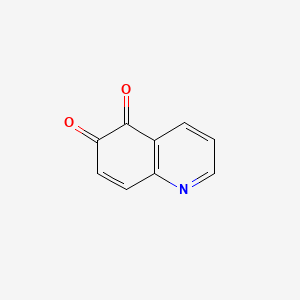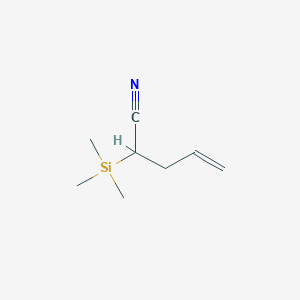
4-Pentenenitrile, 2-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentenenitrile, 2-(trimethylsilyl)-: is an organic compound characterized by the presence of a nitrile group and a trimethylsilyl group attached to a pentene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentenenitrile, 2-(trimethylsilyl)- can be achieved through several methods. One common approach involves the reaction of 4-pentenenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds via an S_N2 mechanism, where the nucleophilic attack of the nitrile group on the silicon atom of trimethylsilyl chloride results in the formation of the desired product .
Industrial Production Methods: Industrial production of 4-Pentenenitrile, 2-(trimethylsilyl)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Pentenenitrile, 2-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) in the presence of a catalyst are often used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) are commonly employed.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Primary amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 4-Pentenenitrile, 2-(trimethylsilyl)- is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a valuable intermediate in drug discovery and development.
Industry: In the industrial sector, 4-Pentenenitrile, 2-(trimethylsilyl)- is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science .
Mécanisme D'action
The mechanism of action of 4-Pentenenitrile, 2-(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyl group can undergo substitution or elimination reactions. These interactions enable the compound to modify the structure and function of target molecules, leading to its diverse applications in synthesis and research .
Comparaison Avec Des Composés Similaires
4-Pentenenitrile: Lacks the trimethylsilyl group, making it less versatile in certain synthetic applications.
2-Pentenenitrile: Similar backbone but different positioning of the nitrile group, affecting its reactivity and applications.
Uniqueness: 4-Pentenenitrile, 2-(trimethylsilyl)- stands out due to the presence of both nitrile and trimethylsilyl groups, which confer unique reactivity and versatility. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .
Propriétés
Numéro CAS |
136121-64-7 |
|---|---|
Formule moléculaire |
C8H15NSi |
Poids moléculaire |
153.30 g/mol |
Nom IUPAC |
2-trimethylsilylpent-4-enenitrile |
InChI |
InChI=1S/C8H15NSi/c1-5-6-8(7-9)10(2,3)4/h5,8H,1,6H2,2-4H3 |
Clé InChI |
MHANYJVHELRZCL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(CC=C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2h-Furo[2,3-f]isoindole](/img/structure/B11920219.png)
![2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine](/img/structure/B11920222.png)
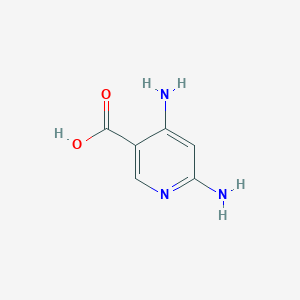
![7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B11920230.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11920236.png)

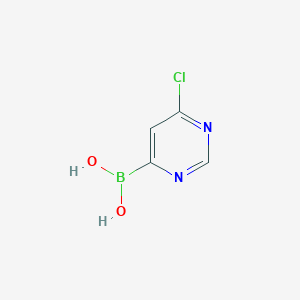

![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B11920277.png)

